molecular formula C5H10O3<br>CH3COOCH2CH2OCH3<br>C5H10O3 B086879 2-Methoxyethyl acetate CAS No. 110-49-6

2-Methoxyethyl acetate

Cat. No. B086879
CAS RN: 110-49-6
M. Wt: 118.13 g/mol
InChI Key: XLLIQLLCWZCATF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Palladium-Catalyzed C-H Acetoxylation : A study by Wang et al. (2011) discusses the palladium-catalyzed C-H acetoxylation of 2-methoxyimino-2-aryl-acetates and acetamides, which provides an efficient method for synthesizing 2-Methoxyethyl acetate with excellent regioselectivity and moderate to good yields (Wang et al., 2011).

  • Transesterification Process : Yang Jian-guo (2008) described a synthesis process using ethyl acetate and ethylene glycol monomethyl ether as reactants and K2CO3/Al2O3 as a catalyst, achieving a conversion rate of 98.8% for ethylene glycol monomethyl ether (Yang Jian-guo, 2008).

Molecular Structure Analysis

  • X-Ray Crystallography : Mao et al. (2015) investigated the molecular structure of a related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, using X-ray crystallography. This study provides insights into the molecular interactions and crystal packing of similar compounds (Mao et al., 2015).

Chemical Reactions and Properties

  • C-H Acetoxylation Reaction : The C-H acetoxylation reaction, as mentioned in Wang et al.'s study, is a key reaction involving 2-Methoxyethyl acetate, highlighting its potential in organic synthesis and industrial applications (Wang et al., 2011).

Physical Properties Analysis

  • Hydration Structure : Morita et al. (2010) explored the hydration structure of a poly(2-methoxyethyl acrylate) material, which can provide insights into the physical properties of 2-Methoxyethyl acetate at a functional group level (Morita et al., 2010).

Scientific Research Applications

  • Diesel Fuel Additive : MEA has been shown to effectively decrease exhaust smoke when used as an oxygenated additive in diesel fuel. Its inclusion in diesel leads to a reduction in engine emissions, including smoke, hydrocarbons (HC), and carbon monoxide (CO), with minimal effect on nitrogen oxides (NOx) emissions. This additive also enhances engine’s thermal efficiency, although it slightly reduces power output (Gong Yanfeng et al., 2007).

  • Chemical Synthesis : MEA has been synthesized through transesterification, using ethyl acetate and ethylene glycol monomethyl ether as reactants, with K2CO3/Al2O3 as a solid base catalyst. This process demonstrated high conversion rates and efficient catalyst reuse, indicating MEA's potential in chemical manufacturing (Yang Jian-guo, 2008).

  • Testicular Toxicity Mitigation : In studies related to 2-Methoxyethanol, a relative compound, it was found that physiological compounds like serine and acetate could attenuate its testicular toxicity in rats. This indicates potential therapeutic applications of related compounds, including MEA, in mitigating reproductive toxicities (C. Mebus et al., 1989).

  • Physical Properties Research : The liquid density and thermal conductivity of MEA have been measured under various conditions. This data is crucial for its applications in fields like materials science and engineering (Shengshan Bi et al., 2015; Xiaojin Li et al., 2012).

  • Carbon Dioxide Solubility : Studies have measured the solubility of CO2 in MEA, finding that it increases with decreased temperature and increased methyl groups in the molecular structure of the absorbent. This is important for designing absorption processes in environmental and chemical engineering (Yun Li et al., 2014).

  • Pharmacokinetics Studies : MEA derivatives like 2-Methoxyestradiol, used in chemotherapy, have been analyzed using liquid chromatography with fluorescence detection. This research contributes to understanding the tissue pharmacokinetics of such compounds in medical applications (B. Du et al., 2009).

  • Biomarker Analysis : MEA has been used in procedures to quantify biomarkers in human urine, such as in studies of exposure to 2-(2-methoxyethoxy)ethanol. This application is crucial in occupational health and safety, especially in industries using similar solvents (C. B'hymer et al., 2003).

Safety And Hazards

2-Methoxyethyl acetate is harmful if swallowed, in contact with skin, or if inhaled . It may damage fertility and the unborn child . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Protective equipment and adequate ventilation are advised .

properties

IUPAC Name

2-methoxyethyl acetate
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InChI

InChI=1S/C5H10O3/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3
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InChI Key

XLLIQLLCWZCATF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCCOC
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Molecular Formula

C5H10O3, Array
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
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Related CAS

35126-86-4
Record name Polyethylene glycol monomethyl ether acetate
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DSSTOX Substance ID

DTXSID2025553
Record name 2-Methoxyethyl acetate
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Molecular Weight

118.13 g/mol
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Physical Description

Ethylene glycol monomethyl ether acetate appears as a clear colorless liquid with a pleasant odor. Flash point of 135 °F. Denser than water and soluble in water. Vapors are heavier than air., Colorless liquid with a pleasant odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
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Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
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Boiling Point

293 °F at 760 mmHg (NTP, 1992), 145 °C, 293 °F
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Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Flash Point

111 °F (NTP, 1992), 111 °F, 45 °C (120 °F) (CLOSED CUP), 55.6 °C (Open cup), 45 °C c.c., 120 °F
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Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0402.html
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Hildebrand solubility parameter(delta) = 18.8 MPa; Coefficient of expansion = 0.00110 °C-1 at 20 °C, Miscible with most organic solvents, oils, Very soluble in water, ethyl ether, and ethanol; soluble in carbon tetrachloride., Infinitely soluble in water at 25 °C; water infinitely soluble in methyl cellosolve acetate at 25 °C, Solubility in water: miscible, Miscible
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
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Record name METHYL CELLOSOLVE ACETATE
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Density

1.006 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0074 g/cu cm at 19 °C, Bulk density: 8.4 lb/gal at 20 °C, Relative density (water = 1): 1.01, 1.006, 1.01
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
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Record name METHYL CELLOSOLVE ACETATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
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Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

2 mmHg at 68 °F (NTP, 1992), 7.0 [mmHg], Vapor pressure = 2 torr at 20 °C, 7.0 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.27, 5 mmHg, 2 mmHg
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl Cellosolve acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Product Name

2-Methoxyethyl acetate

Color/Form

Colorless liquid

CAS RN

110-49-6
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
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Record name Ethylene glycol monomethyl ether acetate
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Record name Methyl cellosolve acetate
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Record name Ethanol, 2-methoxy-, 1-acetate
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Record name 2-Methoxyethyl acetate
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Record name 2-methoxyethyl acetate
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Record name METHOXYETHANOL ACETATE
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Record name METHYL CELLOSOLVE ACETATE
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Record name 2-METHOXYETHYL ACETATE
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Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
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Record name Ethanol, 2-methoxy-, acetate
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Melting Point

-85 °F (NTP, 1992), -65.1 °C, -65 °C, -85 °F
Record name ETHYLENE GLYCOL MONOMETHYL ETHER ACETATE
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL CELLOSOLVE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/156
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHOXYETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/111
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl Cellosolve acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0402.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyethyl acetate
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2-Methoxyethyl acetate
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Citations

For This Compound
876
Citations
Y Li, D Zheng, L Dong, B Xiong - The Journal of Chemical Thermodynamics, 2014 - Elsevier
… The solubilities of CO 2 in 2-methoxyethyl acetate, 1-methoxy-2-propyl acetate, and 3-… performance by mole fraction, and 2-methoxyethyl acetate behaved the best by volumetric fraction. …
Number of citations: 17 www.sciencedirect.com
X Li, J Wu, Z Liu - Journal of Chemical & Engineering Data, 2012 - ACS Publications
… 2-Methoxyethyl acetate could avoid the drawback of vapor blocks in the fuel system, because the boiling point of 2-methoxyethyl acetate … The energy density of 2-methoxyethyl acetate …
Number of citations: 15 pubs.acs.org
S Morita, M Tanaka, K Kitagawa… - Journal of Biomaterials …, 2010 - Taylor & Francis
… In the present study, the hydration structure of a 2-methoxyethyl acetate (MEAc) model monomer for PMEA was explored by means of attenuated total reflection infrared (ATR-IR) spec…
Number of citations: 24 www.tandfonline.com
X Liang, Y Fei, Q Xie, M Lu, Z Pan… - Journal of Chemical & …, 2018 - ACS Publications
… acetate (MOBA), and 2-methoxyethyl acetate (MOEA). Chui et al… solubilities of CO 2 in 2-methoxyethyl acetate (MOEA) at T = … the solubilities of CO 2 in 2-methoxyethyl acetate (MOEA), …
Number of citations: 5 pubs.acs.org
S Bi, T Jia, K Zhao, X Meng, J Wu - Journal of Chemical & …, 2015 - ACS Publications
… , 2-methoxyethyl acetate, … 2-methoxyethyl acetate can reduce smoke, HC, CO, and NOx emissions. Ramu et al. (3) have studied the influence of fuel additives (2-methoxyethyl acetate) …
Number of citations: 13 pubs.acs.org
World Health Organization - 1990 - apps.who.int
… considers only the methyl and ethyl ethers of ethylene glycol, ie 2-methoxyethanol (2-ME) and 2-ethoxyethanol (2-EE), and their respective acetate esters, 2-methoxyethyl acetate (2-…
Number of citations: 3 apps.who.int
R Senthil, G Mohan… - International Journal of …, 2015 - researchgate.net
… is reduction in smoke density when 2-methoxyethyl acetate is added with B20% & the 15ml of 2-methoxyethyl acetate added with B20 is more effective in reduction of smoke density. …
Number of citations: 9 www.researchgate.net
G Chuchani, I Martin, JA Hernandez A… - The Journal of …, 1980 - ACS Publications
… 2-Methoxyethyl Acetate. Acetyl chloride was added to ethylene glycol monoethyl ether in pyridine.24 The product (bp 144.5-145 C) was distilled several times, and the fraction of 98.8% …
Number of citations: 27 pubs.acs.org
RJ Smialowicz, MM Riddle… - Toxicological Sciences, 1993 - academic.oup.com
… Rats pretreated with disulfiram and then dosed with 2.64 mmol/kg 2-methoxyethyl acetate (MEA), also resulted in suppressed PFC responses similar to that of MEA alone. In contrast, …
Number of citations: 16 academic.oup.com
W LING, W RONG, J HU, R MENG… - China Occupational …, 2017 - pesquisa.bvsalud.org
OBJECTIVE: To establish a solvent desorption-gas chromatography method for simultaneous determination of 2-methoxyethyl acetate (2-MEA) and 2-ethoxyethyl acetate (2-EEA) in the …
Number of citations: 0 pesquisa.bvsalud.org

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